2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is an organic compound that features a boron-containing heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline typically involves the reaction of aniline derivatives with boronic acid esters. One common method is the reaction of aniline with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a catalyst under inert atmosphere conditions . The reaction is usually carried out at low temperatures (2-8°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline exerts its effects involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom facilitates the formation of carbon-carbon bonds through cross-coupling reactions. In biological systems, the boron atom can interact with cellular components, making it useful for imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of an aniline group.
Phenylboronic acid neopentylglycol ester: Another boron-containing compound with similar reactivity.
Uniqueness
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline is unique due to its aniline group, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This makes it particularly useful in specific organic synthesis reactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H16BNO2 |
---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline |
InChI |
InChI=1S/C11H16BNO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8,13H2,1-2H3 |
InChI-Schlüssel |
KXBGADBPBTZIEI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.